molecular formula C12H10O4 B8571923 Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate

Cat. No.: B8571923
M. Wt: 218.20 g/mol
InChI Key: ZEYOYRUFYAFJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate ( 100006-13-1) is a high-purity chemical compound with the molecular formula C12H10O4 and a molecular weight of 218.205 g/mol . This benzofuran derivative serves as a versatile chemical intermediate and key scaffold in medicinal chemistry and anticancer drug discovery research. Benzofuran-based compounds are of significant scientific interest due to their demonstrated biological activity, particularly in oncology research . Recent studies have shown that structurally related benzofuran hybrids exhibit potent inhibitory effects on critical cancer-related enzymes, including Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . PI3K enzymes play crucial roles in controlling apoptosis and cell survival pathways, and their abnormal activation is frequently observed in various malignancies . VEGFR-2 represents another promising cancer therapeutic target due to its central role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis . The compound is strictly for research applications and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

ethyl 2-(1-benzofuran-2-yl)-2-oxoacetate

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)11(13)10-7-8-5-3-4-6-9(8)16-10/h3-7H,2H2,1H3

InChI Key

ZEYOYRUFYAFJHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Ethyl 2 Benzofuran 2 Yl 2 Oxoacetate

Reactivity of the α-Keto Ester Moiety as a Bis-Electrophile

The α-keto ester functionality in Ethyl 2-(benzofuran-2-yl)-2-oxoacetate contains two adjacent carbonyl groups: a ketone and an ester. Both carbonyl carbons are electrophilic due to the polarization of the carbon-oxygen double bonds, rendering the moiety susceptible to nucleophilic attack at two distinct sites. This dual reactivity classifies it as a bis-electrophile.

The reactivity at these centers can be modulated by the choice of nucleophile and reaction conditions. Hard nucleophiles, such as those found in Grignard or organolithium reagents, tend to preferentially attack the more reactive ketone carbonyl. researchgate.net Softer nucleophiles may exhibit less selectivity or favor attack at the ester carbonyl, leading to substitution products. This differential reactivity allows for the selective functionalization of the molecule. For instance, reactions with various amines can lead to the formation of amides or Schiff bases, depending on which carbonyl group is targeted.

The general methods for synthesizing α-keto esters often involve the coupling of organometallic reagents with derivatives of oxalic esters, highlighting the inherent electrophilicity of the keto-ester core. researchgate.net The presence of the electron-rich benzofuran (B130515) ring can also influence the electrophilicity of the adjacent carbonyl groups through electronic effects, potentially modifying their reactivity compared to simple alkyl or aryl α-keto esters.

Cyclization and Annulation Reactions

The structure of this compound is well-suited for constructing more complex polycyclic systems through cyclization and annulation reactions.

Intramolecular Cyclization Cascades

Cascade reactions, or tandem reactions, are highly efficient processes in which a single event initiates a sequence of intramolecular transformations to rapidly build molecular complexity. Benzofuran derivatives are often synthesized or utilized in such cascade processes. nih.govresearchgate.net For example, radical cyclization cascades initiated by a single-electron transfer (SET) have been developed to construct complex benzofuran-containing molecules. nih.govresearchgate.net

While specific cascade reactions starting from this compound are not extensively detailed, its structure suggests potential pathways. A suitably functionalized benzofuran ring or the introduction of a reactive group onto the ethyl ester could initiate an intramolecular cascade, where the α-keto ester moiety acts as a key reactive partner to form new fused ring systems.

Heterocyclizations Involving Ketone and Ester Functionalities

The adjacent ketone and ester groups can react with binucleophiles (reagents with two nucleophilic centers) to form new heterocyclic rings. This strategy is a common method for synthesizing a wide variety of five- and six-membered heterocycles.

For example, reaction with hydrazine (B178648) derivatives (H₂N-NHR) can lead to the formation of pyridazinone rings. Similarly, condensation with hydroxylamine (B1172632) could yield oxazinone derivatives. The reaction of 2-acetylbenzofurans, a structurally related class of compounds, with isatin (B1672199) under alkaline conditions to produce quinoline-4-carboxylic acids demonstrates the utility of the benzofuran-2-yl ketone moiety in building fused heterocyclic systems. researchgate.net The presence of the adjacent ester group in this compound offers an additional handle for controlling these heterocyclization pathways.

BinucleophilePotential Heterocyclic ProductReaction Type
Hydrazine (H₂N-NH₂)Pyridazinone derivativeCondensation/Cyclization
Substituted Hydrazines (R-NH-NH₂)N-substituted PyridazinoneCondensation/Cyclization
Hydroxylamine (H₂N-OH)Oxazinone derivativeCondensation/Cyclization
Urea (H₂N-CO-NH₂)Pyrimidinedione derivativeCondensation/Cyclization

Photochemical Reactions

Photochemistry provides unique pathways for chemical transformations that are often inaccessible under thermal conditions. The carbonyl group of the α-keto ester makes this compound a candidate for various photochemical reactions.

Paternò–Büchi Dimerization Pathways of Furan-Containing Oxoacetates

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between the excited state of a carbonyl compound and the ground state of an alkene, resulting in the formation of a four-membered oxetane (B1205548) ring. mdpi.commanchester.ac.uk This reaction typically proceeds via the triplet excited state of the carbonyl compound, which adds to the alkene to form a 1,4-biradical intermediate that subsequently cyclizes. mdpi.comrsc.org

In the case of furan-containing oxoacetates, the furan (B31954) ring can act as the alkene component. The reaction can occur either intramolecularly or intermolecularly. In an intermolecular Paternò–Büchi reaction, the excited ketone of one molecule of this compound could react with the furan ring of a second molecule. This would lead to a dimeric structure containing a central oxetane ring. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the stability of the intermediate biradical. mdpi.com Studies on the reaction between furan and various aldehydes have shown that oxetane formation is a common outcome. rsc.orgresearchgate.net

Intramolecular Photo-Cyclization Studies

Irradiation can also promote intramolecular cyclization if a suitable reactive partner is present within the same molecule. This process is often driven by an intramolecular charge-transfer interaction between an excited chromophore and another functional group. rsc.org

For this compound, photo-excitation of the ketone carbonyl group could lead to an excited state that interacts with the electron-rich benzofuran ring system. This interaction could potentially be followed by intramolecular hydrogen abstraction or electron transfer, initiating a cyclization cascade to form novel polycyclic structures. While specific studies on this molecule are limited, research on related benzoylacetates has demonstrated that photocyclization can occur via remote proton transfer following an interaction between the excited carbonyl and a thioether group. rsc.org This suggests that similar intramolecular photochemical pathways may be accessible for this compound, contingent on the electronic properties of the excited state and the geometry of the molecule.

Oxidative Transformations and Furan Oxidation

The benzofuran core, while aromatic, is susceptible to oxidative transformations, particularly at the furan ring. The presence of the α-ketoester functionality in this compound influences the reactivity of the heterocyclic system towards various oxidizing agents and catalytic systems.

Manganese(III)/Cobalt(II)-Catalyzed Oxidations of Furan-β-Ketoesters

Research into the oxidation of furan derivatives provides significant insight into the potential reactivity of the benzofuran moiety. Studies on structurally related furan-β-ketoesters have demonstrated a notable oxidative ring-opening reaction when subjected to a mixed Manganese(III)/Cobalt(II) catalytic system under an oxygen atmosphere. rsc.orgnih.gov While the specific substrate is a furan-β-ketoester rather than a benzofuran-α-ketoester, the findings are instructive for understanding furan ring oxidation in the presence of a ketoester side chain.

In this system, furans bearing a β-ketoester group at the 2-position undergo an oxidative cleavage of the furan ring to yield 1,4-dicarbonyl moieties. rsc.orgnih.gov This transformation is proposed to proceed through an endoperoxide intermediate. nih.govrsc.org The resulting 1,4-dicarbonyl intermediate is highly reactive and, in the studied cases, undergoes a consecutive intramolecular cyclization with the β-ketoester unit to afford 4-hydroxy-2-cyclohexen-1-one (B1205996) derivatives. rsc.orgnih.gov

The generality of this Mn(III)/Co(II) catalyzed oxidation has been demonstrated across a variety of furan-β-ketoesters with diverse aromatic substituents. nih.gov The reaction typically proceeds in acetic acid, with catalysts such as manganese(III) acetate (B1210297) and cobalt(II) chloride, under an O₂ atmosphere. researchgate.net The efficiency and outcome of the reaction can be influenced by factors such as temperature and the specific substituents on the starting material. rsc.org

Table 1: Examples of Mn(III)/Co(II) Catalyzed Oxidation of Various Furan-β-ketoesters (Compounds 2a-e) to 4-Hydroxy-2-cyclohexen-1-ones (Compounds 3a-e). nih.gov
EntrySubstrate (Ar group)Product(s)Yield (%)
1Phenyl (2a)3a63
24-Methylphenyl (2b)3b65
34-Methoxyphenyl (2c)3c58
44-Chlorophenyl (2d)3d61
54-Nitrophenyl (2e)3e and caged 1,5-dioxolane 555

Peroxy Radical Mechanisms in Oxidation Reactions

The mechanism of the Mn(III)/Co(II)-catalyzed furan oxidation is believed to involve radical intermediates. rsc.org The proposed pathway suggests that the reaction is initiated by the formation of an α-carbon radical on the β-ketoester unit, mediated by the Mn(III) species (e.g., Mn(OAc)₃). rsc.org This carbon-centered radical rapidly captures molecular oxygen (O₂) from the atmosphere to form a highly reactive peroxy radical. rsc.org

This peroxy radical is the key oxidant that attacks the proximal furan ring. rsc.org The attack leads to the formation of an endoperoxide intermediate, a common feature in the oxidation of furan and its derivatives. rsc.orgresearchgate.net This endoperoxide is then reductively ring-opened, a step that can be facilitated by Mn(II), which is subsequently re-oxidized to Mn(III) to continue the catalytic cycle. rsc.org The cobalt(II) co-catalyst plays a role in this regeneration of the active Mn(III) species under the oxygen atmosphere. rsc.org

The sequence can be summarized as:

Generation of an α-carbon radical at the ketoester by Mn(III).

Trapping of O₂ to form a peroxy radical.

Intramolecular oxidation of the furan ring by the peroxy radical to form an endoperoxide.

Reductive ring-opening of the endoperoxide to a 1,4-dicarbonyl species.

Subsequent intramolecular cyclization. nih.govrsc.org

The involvement of peroxy radicals is a well-established concept in the atmospheric oxidation of simple furans, where they are formed following the initial reaction with hydroxyl radicals. researchgate.netacs.org In those systems, the peroxy radicals can also lead to ring-opening products. acs.org

Derivatization Strategies for this compound

This compound possesses several reactive sites—the ester, the α-ketone, and the benzofuran ring—that allow for a variety of derivatization strategies to synthesize new analogues.

Modification of the Ester Group: The ethyl ester is a versatile handle for modification. A common strategy involves hydrolysis of the ester to the corresponding benzofuran-2-yl-2-oxoacetic acid. This carboxylic acid can then be coupled with various amines or alcohols to generate a library of amides or different esters, respectively. This transformation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired nucleophile. niscair.res.in This approach has been successfully used in the synthesis of various benzofuran-2-carboxylate derivatives. niscair.res.in

Reactions at the Ketone Carbonyl Group: The ketone group adjacent to the benzofuran ring is electrophilic and can undergo reactions typical of carbonyl compounds. Drawing parallels from the chemistry of the closely related 2-acetylbenzofurans, this ketone can participate in:

Condensation Reactions: Reaction with hydrazines or substituted hydrazines can yield hydrazone derivatives. Similarly, reaction with hydroxylamine can produce oximes.

Wittig-type Reactions: Olefination reactions could potentially be used to convert the C=O group into a C=C double bond, although the reactivity of α-ketoesters in such reactions can be complex.

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding ethyl 2-(benzofuran-2-yl)-2-hydroxyacetate, using mild reducing agents.

Reactions Involving the Benzofuran Ring: While the benzofuran ring is aromatic, it can undergo electrophilic substitution. The presence of the deactivating 2-oxoacetate group would likely direct incoming electrophiles to the benzene (B151609) portion of the ring system. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could lead to substituted derivatives, although conditions would need to be carefully controlled to avoid degradation of the side chain.

Spectroscopic and Diffractional Characterization of Ethyl 2 Benzofuran 2 Yl 2 Oxoacetate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the characterization of Ethyl 2-(benzofuran-2-yl)-2-oxoacetate.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzofuran (B130515) ring, the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), and any specific protons on the benzofuran ring itself. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of these protons.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbons of the ketone and ester groups, the carbons of the benzofuran ring, and the carbons of the ethyl group.

Interactive Data Table: Expected NMR Data (Note: This table is a hypothetical representation of expected data.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzofuran Aromatic-H 7.2-7.8 110-155
Furan (B31954) Ring-H 6.8-7.2 100-145
Ethyl -CH₂- ~4.4 (quartet) ~62
Ethyl -CH₃ ~1.4 (triplet) ~14
Carbonyl C=O (ketone) - ~185

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups of the ketone and the ester, the C-O bonds of the ester and the furan ring, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Interactive Data Table: Expected IR Absorption Bands (Note: This table is a hypothetical representation of expected data.)

Functional Group Expected Wavenumber (cm⁻¹)
C=O Stretch (Ketone) 1680-1700
C=O Stretch (Ester) 1735-1750
C-O Stretch (Ester & Furan) 1000-1300
Aromatic C-H Stretch 3000-3100

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would show characteristic losses of fragments such as the ethoxy group (-OCH₂CH₃) or the carbonyl group (-CO), which would be indicative of the compound's structure. Studies on related 2-aroylbenzofuran derivatives show that common fragmentation pathways include the formation of acylium ions.

X-ray Crystallography for Solid-State Structure Elucidation

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For derivatives of this compound, it has been observed that non-classical C-H···O hydrogen bonds play a significant role in linking molecules into a three-dimensional network. These weak hydrogen bonds form between carbon-hydrogen donors and oxygen acceptors (from carbonyl or furan groups). Aromatic π–π stacking interactions between the benzofuran rings of adjacent molecules are also a common feature that contributes to the stability of the crystal structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Ethyl 2-(benzofuran-2-yl)-2-oxoacetate to understand their stability, reactivity, and electronic properties. Studies on related benzofuran (B130515) derivatives provide a framework for understanding the expected outcomes of such analyses. physchemres.org

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In computational studies of benzofuran derivatives, the HOMO is typically localized over the electron-rich benzofuran ring system, while the LUMO may be distributed across the π-conjugated system, including electron-withdrawing substituents. For this compound, the α-ketoester moiety would significantly influence the LUMO's energy and localization. DFT calculations, such as those performed at the B3LYP/6-311G(d,p) level of theory, are used to determine these energy values. materialsciencejournal.org

Table 1: Representative Frontier Orbital Energies for Benzofuran Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
N-(2-acetylbenzofuran-3-yl)acrylamide -7.47 -2.05 5.41

This table presents data for related benzofuran compounds to illustrate typical values obtained through DFT calculations. researchgate.netsci-hub.se

The structure of this compound contains flexible single bonds, allowing for multiple spatial arrangements or conformations. Conformational analysis via DFT helps identify the most stable conformer (the one with the lowest energy). The key rotational bonds are between the benzofuran ring and the adjacent carbonyl group, and within the ethyl ester chain. The benzofuran unit itself is generally planar. researchgate.netresearchgate.net

Furthermore, the 1,2-dicarbonyl structure of the α-ketoester moiety allows for the possibility of keto-enol tautomerism. DFT calculations can be employed to determine the relative energies of the keto and potential enol forms. In most α-keto esters, the keto form is significantly more stable, but the presence of specific substituents or solvent effects could influence this equilibrium. Computational studies can map the potential energy surface to understand the rotational barriers and the relative stabilities of different conformers and tautomers. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.org The MEP map illustrates regions of negative and positive electrostatic potential on the molecule's surface.

For this compound, an MEP map would show:

Negative Regions (Red/Yellow): These are associated with high electron density and are susceptible to electrophilic attack. Such regions would be concentrated around the electronegative oxygen atoms of the two carbonyl groups and the ester oxygen. researchgate.netresearchgate.net

Positive Regions (Blue): These correspond to areas of lower electron density, typically around the hydrogen atoms of the aromatic ring and the ethyl group, making them potential sites for nucleophilic attack. wolfram.com

The MEP surface provides a clear, visual representation of the molecule's polarity and charge-related properties, which is invaluable for understanding intermolecular interactions. scispace.com

Based on the energies of the frontier orbitals (HOMO and LUMO), DFT allows for the calculation of various global and local reactivity descriptors that quantify a molecule's chemical behavior. sci-hub.se

Global Descriptors: These parameters describe the reactivity of the molecule as a whole.

Chemical Hardness (η): Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. sci-hub.se

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): Describes the power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. materialsciencejournal.org

Local Descriptors: These indices, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. frontiersin.org This allows for a more detailed prediction of regioselectivity in chemical reactions.

Table 2: Key Global Reactivity Descriptors

Descriptor Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical stability and reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to deformation of the electron cloud.
Electronegativity (χ) -(ELUMO + EHOMO) / 2 Electron-attracting tendency.

| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons. |

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods are used to predict various molecular properties with high accuracy.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net

Theoretical calculations of the NMR spectrum for this compound would predict the chemical shifts for each unique proton and carbon atom. By comparing these calculated values with those from an experimental spectrum, one can validate both the computational model and the structural assignment of the compound. semanticscholar.orgnih.gov For example, calculations on related benzofuran structures have shown good correlation between computed and experimental ¹H and ¹³C NMR data. sci-hub.seresearchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-(2-acetylbenzofuran-3-yl)acrylamide
(5-methyl-benzofuran-3-yl)-acetic acid hydrazide

Intermolecular Interactions and Crystal Lattice Energy Calculations

Theoretical calculations of lattice energy, often derived from experimental crystal structures, provide insight into the stability of a crystal. These calculations typically involve complex models that account for electrostatic forces and short-range repulsions. nih.gov For many organic molecules, computational methods such as those based on Density Functional Theory (DFT) are employed to predict and understand these properties. Unfortunately, such specific computational data for this compound is not available in the public domain.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into the energetics and pathways of chemical transformations. However, the application of these methods to uncover the reaction mechanisms specifically involving this compound has not been documented in the reviewed literature. While general synthetic routes for related benzofuran compounds have been proposed, they lack the detailed computational backing required for a thorough mechanistic understanding. researchgate.netmdpi.com

Transition state analysis is a critical component of computational reaction mechanism studies, allowing for the calculation of activation energies and the identification of the highest energy points along a reaction coordinate. This analysis is fundamental to understanding the kinetics and feasibility of a chemical process. There are currently no published transition state analyses for key chemical transformations involving this compound.

Similarly, detailed computational studies on the catalytic pathways and their corresponding energetics for reactions involving this compound are absent from the scientific literature. Research on other heterocyclic compounds demonstrates the utility of computational chemistry in mapping out the energy profiles of catalyzed reactions, identifying the role of the catalyst in lowering activation barriers, and stabilizing intermediates. Regrettably, this level of detailed investigation has not been applied to the target compound.

Applications in Organic Synthesis As a Key Intermediate

Precursor for Functionalized Heterocycles and Complex Molecular Scaffolds

Ethyl 2-(benzofuran-2-yl)-2-oxoacetate is a valuable precursor for synthesizing a variety of functionalized heterocycles. The benzofuran (B130515) nucleus itself is a fundamental structural unit in numerous biologically active natural products and synthetic compounds. nih.gov The α-ketoester functionality of the molecule allows for a range of chemical manipulations, enabling the introduction of further complexity and the construction of elaborate molecular scaffolds.

Researchers utilize this compound as a starting point for creating substituted benzofurans. For instance, the ketone and ester groups can undergo reactions such as condensation, cyclization, and substitution to append new ring systems or functional groups. This modularity is crucial for developing libraries of compounds for screening campaigns in drug discovery. mdpi.com The synthesis of elaborate benzofuran-2-carboxamide (B1298429) derivatives, for example, can be achieved in a few synthetic steps starting from a precursor like benzofuran-2-carboxylic acid, which is structurally related to this compound. mdpi.com

Table 1: Examples of Heterocycles Derived from Benzofuran Precursors

Precursor Type Resulting Heterocycle Synthetic Application
Benzofuran-2-yl ketoester Substituted Pyridines Building blocks for pharmacologically active agents
2-Acetylbenzofuran Pyridine-3-carbonitriles Synthesis of potential anticancer agents researchgate.net
Benzofuran-2-ylmethyl acetate (B1210297) 2-Substituted Benzofurans Preparation of compounds with potential s1 receptor affinity unicatt.it
Benzofuran-2-carboxylic acid Benzofuran-2-carboxamides Generation of diverse derivatives for small molecule screening mdpi.com

Role in Cascade Reactions Leading to Spiroketal Lactones

The structural motif of an α-keto acid or its ester derivative is instrumental in certain cascade reactions designed to produce complex polycyclic systems like spirolactones. While direct evidence citing this compound in spiroketal lactone synthesis is specific, the reactivity of α-keto acids in such transformations is well-documented. For example, BF3·Et2O-promoted cascade annulations of α-keto acids with 1,3-enynes have been developed to synthesize substituted spirolactones. researchgate.net

Given its α-ketoester structure, this compound represents a potential substrate for similar cascade reactions. The reaction would likely proceed through the activation of the ketone, followed by an intramolecular attack from a suitably positioned nucleophile, leading to the characteristic spirocyclic junction. The development of such methodologies provides efficient access to intricate molecular frameworks from relatively simple starting materials. researchgate.net The synthesis of γ-spiroketal γ-lactones has also been achieved through the photooxygenation of 2-(γ-hydroxyalkyl)furans, demonstrating another pathway to these complex structures starting from furan-based precursors. researchgate.net

Intermediate in the Construction of Benzofuran-Fused Ring Systems

The construction of fused heterocyclic systems is a major focus of synthetic chemistry, and this compound is a logical intermediate for building benzofuran-fused rings. The reactivity of its dual functional groups can be harnessed to annulate new rings onto the benzofuran core. For instance, the synthesis of 1,4-benzoxazine fused heterocycles has been reviewed, highlighting the importance of building upon existing heterocyclic frameworks. researchgate.net

A hypothetical synthetic route could involve the reaction of the keto group with a dinucleophile, leading to the formation of a new heterocyclic ring fused at the 2- and 3-positions of the benzofuran. The ester group can be modified or removed as needed during the synthetic sequence. The ability to construct such fused systems is of high interest due to the diverse pharmacological activities exhibited by these classes of compounds. researchgate.net

Table 2: Potential Reactions for Benzofuran-Fused Ring Construction

Reagent Type Potential Fused Ring System Reaction Principle
o-Phenylenediamine Benzofuran-fused quinoxaline Condensation reaction with the α-ketoester moiety
o-Aminophenol Benzofuran-fused benzoxazine Cyclocondensation involving both ketone and ester groups
Hydrazine (B178648) derivatives Benzofuran-fused pyridazinone Formation of a new six-membered heterocyclic ring

Utility in the Synthesis of Pharmacologically Relevant Scaffolds

The benzofuran scaffold is a cornerstone in the design of therapeutic agents, exhibiting a vast array of biological activities. nih.gov Derivatives have been identified as anti-inflammatory, antimicrobial, antifungal, and antitumor agents. nih.gov Consequently, this compound is an exceptionally useful intermediate for accessing these pharmacologically relevant scaffolds.

Its role as a building block allows for the synthesis of molecules that can act as dual inhibitors, for example, targeting both PI3K and VEGFR2 in cancer therapy. nih.gov The synthesis of such complex molecules often involves a modular approach, where different fragments are combined. This compound provides the core benzofuran unit, which can then be elaborated upon. For instance, it can be envisioned as a precursor to compounds like 1-(benzofuran-2-yl)ethan-1-one, which is a starting material for the synthesis of thioamides with potential anticancer activity. nih.gov The versatility of the benzofuran core makes it a popular and enduring scaffold in the design of new drugs. mdpi.com

Biological Activity Profiles and Molecular Mechanisms of Action Excluding Clinical Data

Enzyme Inhibition Studies

Inhibition of Glycosylceramide Synthase (GCS)

Glycosylceramide synthase (GCS) is a key enzyme in the biosynthesis of glycosphingolipids, which are integral to cellular structure and function. nih.gov The inhibition of GCS is a therapeutic strategy for lysosomal storage diseases such as Gaucher's disease, where there is an accumulation of glucosylceramide. nih.govnih.gov Research into GCS inhibitors has explored various chemical scaffolds, including those based on benzofuran (B130515).

Modified benzofuran-carboxamide compounds have been identified as inhibitors of GCS. nih.gov While direct inhibitory data for Ethyl 2-(benzofuran-2-yl)-2-oxoacetate on GCS is not extensively documented in the available literature, the activity of analogous compounds suggests that the benzofuran moiety can be a key pharmacophore for GCS inhibition. For instance, the D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) and its homologues are potent inhibitors of GCS, and structural modifications, such as the introduction of a palmitoyl moiety instead of a decanoyl moiety, have been shown to enhance inhibitory effectiveness. semanticscholar.org

Table 1: Examples of GCS Inhibitors

Compound Target IC50 Notes
Genz-112638 Glycosylceramide Synthase ~24 nM A specific and potent inhibitor assessed in a murine model of Gaucher disease. nih.gov
D-threo-49-hydroxy-P4 Glycosylceramide Synthase Low nM concentrations A potent and specific inhibitor of GlcCer synthesis in intact cells. semanticscholar.org

Modulation of Glyoxylate Cycle Enzymes (e.g., Isocitrate Lyase (ICL1))

The glyoxylate cycle is essential for the survival of various pathogens, including Mycobacterium tuberculosis, during infection. nih.govnih.gov Isocitrate lyase (ICL) is a key enzyme in this pathway, making it an attractive target for the development of new anti-infective agents. nih.govijper.org The absence of this enzyme in mammals presents an opportunity for selective toxicity. nih.gov

While specific studies on the modulation of ICL by this compound are not prominent, the search for ICL inhibitors has identified various compounds. For example, 2-vinyl-d-isocitrate (2-VIC) has been reported as a mechanism-based inactivator of M. tuberculosis ICL1 and ICL2. nih.govnih.gov The enzyme-catalyzed retro-aldol cleavage of 2-VIC produces a Michael substrate, 2-vinylglyoxylate, which then forms a covalent adduct with a cysteine residue in the active site. nih.govnih.gov

Aromatase Inhibition by Benzofuran-Derived Triazoles and Tetrazoles

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. nih.govmdpi.com Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer. nih.gov Several benzofuran-derived compounds have been synthesized and evaluated as aromatase inhibitors.

A series of 1-[(benzofuran-2-yl)phenylmethyl]-triazoles and -tetrazoles have been shown to be potent competitive inhibitors of human placental aromatase. nih.govcapes.gov.br The inhibitory activity of these compounds is dependent on the substituents and their positions. For instance, the introduction of small electron-withdrawing groups in the phenyl ring of 1-[(benzofuran-2-yl)phenylmethyl]1,2,4-triazoles resulted in optimal activity, with IC50 values ranging from 0.065 to 2.02 micromolar. nih.gov In contrast, substitution on the benzofuran ring at the C-5 position led to a decrease in activity. nih.gov These compounds demonstrated good selectivity for aromatase over other cytochrome P450 enzymes. nih.gov

Table 2: Aromatase Inhibition by Benzofuran Derivatives

Compound Class Enzyme IC50 Range Key Finding
1-[(benzofuran-2-yl)phenylmethyl]1,2,4-triazoles Human Placental Aromatase 0.065 to 2.02 µM Small electron-withdrawing groups on the phenyl ring enhance activity. nih.gov

Lipoxygenase and Xanthine Oxidase Inhibition

Lipoxygenase Inhibition: 5-Lipoxygenase is an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. A series of 2-substituted benzofuran hydroxamic acids have been synthesized and found to be potent inhibitors of this enzyme. nih.gov The potency of these inhibitors was influenced by the lipophilicity of the substituents at the 2-position of the benzofuran nucleus. nih.gov While increased lipophilicity enhanced in vitro potency, it reduced oral activity. nih.gov The incorporation of small polar substituents on the acyl group led to more consistent oral activity. nih.gov

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) catalyzes the oxidation of hypoxanthine and xanthine to uric acid, and its inhibition is a therapeutic approach for gout and hyperuricemia. researchgate.netmdpi.com Benzofuran-containing compounds have been investigated as XO inhibitors. researchgate.net For instance, viniferifuran, a natural product, has been shown to be a potent inhibitor of XO with an IC50 value of 12.32 μM, acting in an anti-competitive manner. mdpi.com The inhibitory mechanism involves binding to amino acid residues within the active site of XO through hydrophobic interactions and hydrogen bonding. mdpi.com

Table 3: Lipoxygenase and Xanthine Oxidase Inhibition by Benzofuran Analogs

Compound Class/Name Target Enzyme IC50 Value Notes
N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide 5-Lipoxygenase 40 nM A potent in vitro inhibitor. nih.gov
Methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate 5-Lipoxygenase 40 nM A potent in vitro inhibitor. nih.gov

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition (for analogous α-keto esters)

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes and diseases, including diabetes, neurodegenerative disorders, and inflammation. wikipedia.orgthno.org GSK-3β is a particularly sought-after target for drug development. nih.govrsc.org

While direct studies on this compound as a GSK-3β inhibitor are limited, the α-keto ester moiety is a feature of interest. Research on GSK-3β inhibitors has explored a vast chemical space. For example, isonicotinamide derivatives have been identified as promising leads for GSK-3β inhibitor discovery. rsc.org The development of potent GSK-3β inhibitors often involves targeting the ATP-binding pocket of the enzyme. thno.org

Structure-Activity Relationship (SAR) Investigations

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core. mdpi.com SAR studies have revealed that substitutions at the C-2 position are often crucial for cytotoxic and other biological activities. mdpi.com

For instance, in the case of benzofuran derivatives with osteoblast differentiation-promoting activity, the introduction of electron-withdrawing groups like nitrile resulted in moderate activity, whereas a strong electron-withdrawing group like trifluoromethyl reduced activity. researchgate.net

In the context of aromatase inhibition by 1-[(benzofuran-2-yl)phenylmethyl]1,2,4-triazoles, small electron-withdrawing groups on the phenyl ring were found to be optimal for inhibitory activity. nih.gov Conversely, substitution at the C-5 position of the benzofuran ring resulted in a loss of activity. nih.gov

For 5-lipoxygenase inhibitors based on 2-substituted benzofuran hydroxamic acids, increased lipophilicity at the 2-position of the benzofuran nucleus enhanced in vitro potency but diminished oral activity. nih.gov The incorporation of small polar substituents on the acyl group improved the consistency of oral activity. nih.gov These findings underscore the importance of fine-tuning the physicochemical properties of substituents to achieve desired biological effects.

Impact of Substitutions on the Benzofuran Ring System

The substitution pattern on the benzofuran ring is a critical determinant of the molecule's biological activity. Structure-activity relationship (SAR) studies have consistently shown that the addition of specific functional groups can significantly enhance or modify the pharmacological profile of benzofuran derivatives.

Halogenation of the benzofuran ring, for instance, has been shown to increase anticancer activities. nih.gov The introduction of chlorine, bromine, or fluorine atoms can improve binding affinity through the formation of halogen bonds, which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target. nih.gov The hydrophobic and electron-donating characteristics of halogens are also considered beneficial for enhancing cytotoxic properties. nih.gov

Substituents such as hydroxyl and methoxy groups also play a crucial role. A hydroxyl group at the C-4 position has been associated with excellent antibacterial activity against certain strains. nih.gov Similarly, a methoxy group at the C-6 position and a methyl group at the C-3 position can lead to a several-fold increase in potency compared to unsubstituted analogs. mdpi.com Conversely, substitutions on the benzofuran ring can sometimes have an adverse effect on in vitro activity, highlighting the complexity of SAR in this chemical class. nih.gov

Substituent GroupPosition on Benzofuran RingObserved Impact on Biological ActivityReference
Halogen (Cl, Br, F)GeneralSignificant increase in anticancer activities. nih.gov nih.gov
Hydroxyl (OH)C-4Excellent antibacterial activity against S. aureus and MRSA. nih.gov nih.gov
Hydroxyl (OH)C-6Excellent antibacterial activity against various strains. nih.gov nih.gov
Methoxy (OCH3)C-6 (with Methyl at C-3)Potency 2-4 times greater than unsubstituted compounds. mdpi.com mdpi.com
Methoxy (OCH3)C-7Lower activity compared to C-6 methoxy substitution. mdpi.com mdpi.com

Influence of α-Keto Ester Modifications on Biological Activity

The α-keto ester moiety at the C-2 position of the benzofuran ring is a key functional group that significantly influences the compound's biological activity. Early SAR studies identified substitutions at the C-2 position as crucial for the cytotoxic activity of benzofuran derivatives. rsc.orgnih.gov Specifically, the presence of an ester group at this position is considered a key site for cytotoxicity. rsc.orgnih.gov

Modifications to this α-keto ester group can modulate the compound's potency and selectivity. The reactivity of the α-keto ester functionality allows it to interact with biological nucleophiles, which may be a component of its mechanism of action. Altering the ester group, for instance, by changing the alkyl chain length or replacing it with other functional groups like amides or other heterocyclic rings, can impact the molecule's electronic properties, steric profile, and hydrogen bonding capacity, thereby affecting its interaction with target enzymes. nih.govnih.gov

Research on related structures suggests that the linker connecting a substituent to the benzofuran core is also critical. For example, replacing a methanone linker at the C-3 position with an α,β-unsaturated ketone linker has been studied to examine the effect on antibacterial activities, indicating that modifications adjacent to the C-2 position can have profound effects. longdom.org

Positional Effects of Substituents on Biological Efficacy

The specific location of a substituent on the benzofuran scaffold is as important as the nature of the substituent itself. The biological efficacy of a derivative can be dramatically altered by moving a functional group from one position to another.

For halogen substituents, placement at the para position of a phenyl ring attached to the benzofuran core has been associated with maximum cytotoxic activity. nih.gov This is likely due to more favorable hydrophobic interactions. nih.gov Similarly, the position of halogens directly on the benzofuran ring is a critical determinant of biological activity. nih.gov For example, a bromine atom attached to a methyl group at the C-3 position resulted in remarkable cytotoxic activity against leukemia cells, while substitutions at other positions might be less effective. nih.gov

The differential effects of methoxy group positioning are also well-documented. A methoxy group at C-6 was found to enhance potency, whereas moving it to the C-7 position led to a reduction in activity. mdpi.com This highlights the precise structural requirements for optimal interaction with biological targets.

Substituent GroupPositionObserved Effect on EfficacyReference
HalogenPara-position of an N-phenyl ringAssociated with maximum cytotoxic activities. nih.gov nih.gov
FluorinePosition 4 of 2-benzofuranylResulted in a 2-fold increase in potency and inhibitory activity. nih.gov nih.gov
BromineOn methyl group at C-3Remarkable cytotoxic activity against K562 and HL60 leukemia cells. nih.gov nih.gov
Methoxy (OCH3)C-6Enhanced potency. mdpi.com mdpi.com
Methoxy (OCH3)C-7Reduced activity compared to C-6 substitution. mdpi.com mdpi.com

Molecular Basis of Biological Interactions

Understanding how benzofuran derivatives interact with their biological targets at a molecular level is crucial for elucidating their mechanism of action and for the development of new therapeutic agents.

Ligand-Enzyme Binding Interactions

Benzofuran derivatives have been identified as inhibitors of various enzymes, and their binding modes have been investigated through molecular docking studies and biochemical assays. These compounds often interact with the active sites of enzymes through a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

For instance, in the context of cancer, benzofuran hybrids have been designed as inhibitors of cyclin-dependent kinase 2 (CDK2). tandfonline.com Docking studies revealed that these inhibitors can anchor onto the kinase domain, with specific moieties forming hydrogen bonds with key residues. tandfonline.com Similarly, benzofuran derivatives designed as Lysine-specific demethylase 1 (LSD1) inhibitors showed potent enzymatic suppression, with molecular docking rationalizing their binding modes within the enzyme's active site. nih.gov

In the pursuit of anti-Alzheimer's agents, 2-arylbenzofuran derivatives have been evaluated as cholinesterase inhibitors. nih.govresearchgate.net Docking simulations showed that these compounds interact with key amino acid residues in the active site of acetylcholinesterase, such as Trp286, Phe295, and Tyr341, in a manner similar to established drugs. researchgate.net Furthermore, benzofuran-1,2,3-triazole hybrids have been shown to form hydrogen bonds with residues like Thr766 and Asp831 in the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer. nih.gov

Rational Design of Inhibitors Based on Structural Insights

The knowledge gained from SAR studies and an understanding of ligand-enzyme interactions provide a strong foundation for the rational design of novel and more effective inhibitors. Strategies such as scaffold hopping, conformational restriction, and molecular hybridization are employed to optimize the pharmacological properties of lead compounds. nih.govresearchgate.net

For example, a hybridization strategy combining the benzofuran and piperazine scaffolds was used to design novel CDK2 inhibitors. tandfonline.com By linking these structures to different aromatic tails, researchers aimed to effectively anchor the inhibitors into the CDK2 kinase domain. tandfonline.com In another study, benzofuran derivatives were designed as LSD1 inhibitors based on scaffold hopping and conformational restriction strategies, leading to compounds with excellent inhibitory activity at the molecular level. nih.gov

Computational methods, including molecular docking, are integral to this design process. They allow for the prediction of binding affinities and the visualization of interactions between a designed compound and its target protein. nih.govresearchgate.net This in-silico approach was used to design new benzofuran hybrids as dual inhibitors of PI3K and VEGFR-2, which are crucial targets in cancer therapy. researchgate.netnih.gov By understanding the structural requirements for potent and selective activity, medicinal chemists can modify the benzofuran scaffold to develop derivatives with enhanced efficacy. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a significant future direction lies in the development of novel stereoselective methods to synthesize derivatives from ethyl 2-(benzofuran-2-yl)-2-oxoacetate. While the parent molecule is achiral, its conversion into chiral derivatives with high enantiomeric or diastereomeric purity is a key objective for creating more potent and selective therapeutic agents.

Future research will likely focus on asymmetric catalysis to introduce chirality. For instance, the rhodium-catalyzed intermolecular cyclopropanation of related diazobutenoates with benzofuran (B130515) has been shown to proceed in a diastereo- and enantioselective manner, suggesting that the this compound core could be amenable to similar catalytic asymmetric transformations. researchgate.net Research could explore:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the ketone group could provide chiral α-hydroxy esters, which are valuable building blocks in medicinal chemistry.

Enantioselective Nucleophilic Additions: The development of chiral catalysts to control the addition of nucleophiles (e.g., Grignard reagents, organozincs) to the keto group would yield tertiary alcohols with high enantiopurity.

Catalytic Stereoselective Cycloadditions: Using the benzofuran core as a dienophile or dipolarophile in catalyzed, enantioselective cycloaddition reactions could generate complex polycyclic structures with multiple stereocenters.

These methodologies would enable the systematic synthesis of stereoisomer libraries, allowing for a detailed investigation of the structure-activity relationships (SAR) related to chirality.

Exploration of New Catalytic Applications of this compound

While not a catalyst itself, this compound is an ideal substrate for a variety of novel catalytic reactions aimed at generating molecular complexity. Its electron-deficient α-ketoester moiety and the electron-rich benzofuran ring system provide multiple sites for functionalization through modern catalytic methods.

Future explorations are expected to leverage transition-metal catalysis to forge new bonds at various positions of the molecule. Palladium-catalyzed reactions, such as the Tsuji-Trost-type nucleophilic substitution of related benzofuran-2-ylmethyl acetates, demonstrate the potential for functionalizing the position adjacent to the benzofuran ring. unicatt.it Emerging research could focus on:

C-H Activation: Directing-group-assisted or catalyst-controlled C-H activation at specific positions on the fused benzene (B151609) ring would allow for the introduction of new substituents (e.g., aryl, alkyl, or heteroaryl groups) without the need for pre-functionalized starting materials. mdpi.com

Decarbonylative Coupling: Catalytic decarbonylative reactions could potentially couple the benzofuran-2-yl moiety with other organic fragments, providing a novel entry into 2-substituted benzofurans.

Multicomponent Reactions: Designing new catalytic multicomponent reactions where this compound acts as a key building block could enable the rapid assembly of complex, drug-like molecules in a single step.

These advanced catalytic strategies will be crucial for expanding the chemical space accessible from this versatile starting material, providing a platform for the discovery of compounds with unique structures and functions.

Advanced Computational Studies for Predictive Modeling of Reactivity and Bioactivity

The integration of advanced computational chemistry is set to accelerate the research and development of this compound derivatives. In silico methods can provide profound insights into molecular properties, guiding the design of new compounds and prioritizing synthetic efforts. Molecular docking studies have already been successfully employed to understand how novel benzofuran derivatives bind to biological targets like the sirtuin SIRT2 and kinases such as PI3K and VEGFR-2. nih.govmdpi.com

Future computational work will likely expand to include more sophisticated and predictive models:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish mathematical relationships between the structural features of a series of derivatives and their biological activities. This allows for the prediction of the potency of novel, unsynthesized compounds.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the molecule, predicting sites of reactivity for various chemical transformations and helping to elucidate reaction mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a derivative when bound to its biological target, providing insights into binding stability, conformational changes, and the role of solvent molecules, which are crucial for designing high-affinity ligands.

These computational approaches will enable a more rational, hypothesis-driven approach to drug design, reducing the time and cost associated with traditional trial-and-error methods.

Computational Method Application in Benzofuran Research Potential Insights
Molecular Docking Predicting the binding pose and affinity of derivatives to protein targets (e.g., kinases, sirtuins). nih.govmdpi.comIdentification of key binding interactions; prioritization of compounds for synthesis.
QSAR Correlating physicochemical properties of derivatives with their observed biological activity.Predictive models for bioactivity; guidance for structural modifications to enhance potency.
DFT Modeling electronic structure, reaction pathways, and spectroscopic properties. researchgate.netUnderstanding chemical reactivity; predicting outcomes of synthetic reactions.
MD Simulations Simulating the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability; understanding conformational flexibility and allosteric effects.

Design and Synthesis of Advanced Derivatives for Targeted Biological Pathways

The benzofuran core is a "privileged scaffold" in medicinal chemistry, and derivatives of this compound are prime candidates for the development of novel therapeutics targeting specific biological pathways. nih.govnih.gov Structure-activity relationship studies have shown that substitutions, particularly at the C-2 position, are critical for cytotoxic activity against cancer cells. nih.gov Future research will focus on the rational design and synthesis of derivatives aimed at modulating key targets in various diseases.

Promising therapeutic areas and targets for future derivatives include:

Oncology: The dysregulation of signaling pathways like AKT/mTOR and those involving kinases such as PI3K and VEGFR-2 is a hallmark of many cancers. nih.govnih.gov Designing derivatives to act as selective inhibitors of these kinases is a major avenue of research.

Neurodegenerative Diseases: Sirtuins, such as SIRT2, are implicated in neurodegenerative processes. The development of selective SIRT2 inhibitors based on the benzofuran scaffold could offer new therapeutic strategies. mdpi.com

Infectious Diseases: The benzofuran scaffold has been identified as a promising starting point for developing inhibitors of viral replication, such as for the Hepatitis C Virus (HCV). nih.gov

Metabolic Disorders: Benzofuran-based compounds have also been investigated for antihyperglycemic and antidyslipidemic activities, suggesting potential applications in treating diabetes and related metabolic conditions. nih.gov

The synthesis of hybrid molecules, where the benzofuran-2-yl-oxoacetate core is combined with other pharmacophores (e.g., chalcones, pyrazoles, triazoles), represents a powerful strategy to create multifunctional molecules with enhanced potency and novel mechanisms of action. nih.govniscair.res.inniscpr.res.in

Derivative Class Biological Target/Pathway Potential Therapeutic Area Reference
Benzofuran HybridsPI3K / VEGFR-2Cancer (Hepatocellular Carcinoma) nih.gov
Substituted BenzofuransmTORC1 PathwayCancer (Head and Neck) nih.gov
Benzyl Sulfone BenzofuransSIRT2Neurodegenerative Diseases, Cancer mdpi.com
Benzofuran-ChalconesGlucose Uptake / Lipid MetabolismDiabetes, Dyslipidemia nih.gov
General BenzofuransHCV ReplicationHepatitis C nih.gov

Integration with High-Throughput Screening for Activity Discovery

To unlock the full therapeutic potential of the this compound scaffold, its integration with high-throughput screening (HTS) is essential. HTS allows for the rapid evaluation of large libraries of compounds against a multitude of biological targets. A successful example involved screening a library of ~300,000 small molecules, which led to the identification of a benzofuran class of potent HCV inhibitors. nih.gov Similarly, HTS was instrumental in identifying a lead compound for the development of mTORC1 protein complex inhibitors. nih.gov

Future strategies will involve:

Combinatorial Synthesis: Creating large, diverse libraries of derivatives from this compound using combinatorial chemistry techniques.

Phenotypic Screening: Employing cell-based assays to screen for desired phenotypic changes (e.g., cancer cell death, reduced viral replication) without a priori knowledge of the specific molecular target. nih.gov

Advanced Screening Technologies: Utilizing emerging techniques like nano-differential scanning fluorimetry (nanoDSF), a thermal shift assay that can be adapted for HTS to identify compounds that bind to and stabilize a target protein, such as tubulin. acs.org

By combining the synthetic versatility of this compound with the power of HTS, researchers can systematically and efficiently explore the biological activities of its derivatives, accelerating the discovery of new lead compounds for drug development across a wide range of diseases.

Q & A

Basic Question: What are the established synthetic routes for Ethyl 2-(benzofuran-2-yl)-2-oxoacetate?

Answer:
A primary method involves the oxidation of bromoketone precursors. For example, Scheme 60 in demonstrates the synthesis of (benzofuran-2-yl)oxoacetate via bromoketone oxidation under controlled conditions. Alternative routes may include condensation reactions between benzofuran derivatives and ethyl oxalyl chloride, followed by purification via recrystallization (e.g., methanol as a solvent, as in ). Key steps include refluxing with chloroethane and monitoring reaction progress via TLC .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Answer:
Standard characterization includes:

  • NMR spectroscopy (¹H and ¹³C) to confirm the ester and benzofuran moieties.
  • HPLC for purity assessment (≥95% purity is typical; see and for purity benchmarks).
  • Mass spectrometry (MS) to verify molecular weight (C₁₁H₈O₄; theoretical MW 204.18).
  • Melting point analysis (solid state at room temperature, per and ).
    Cross-referencing spectral data with literature (e.g., PubChem entries in ) is critical .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood ( ).
  • Avoid dust generation (powder form; ) and store at -20°C for long-term stability ( ).
  • In case of exposure, rinse skin/eyes with water and seek medical attention ( ). Toxicity data suggests moderate risks (oral LD₅₀ > 300 mg/kg in rodents; inferred from analogs in ) .

Advanced Question: How can reaction yields be optimized in the synthesis of this compound?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may improve electrophilic substitution in benzofuran systems.
  • Temperature control : Reflux at 80–100°C optimizes kinetics without decomposition ().
  • Purification : Recrystallization from methanol or ethanol removes by-products ( ). Monitor by HPLC to ensure >95% yield .

Advanced Question: What mechanistic insights explain the reactivity of the oxoacetate group?

Answer:
The α-ketoester group (2-oxoacetate) is electrophilic, enabling nucleophilic attacks at the carbonyl carbon. In benzofuran derivatives, conjugation with the aromatic ring stabilizes the intermediate, facilitating reactions like:

  • Aldol condensations (base-mediated).
  • Nucleophilic substitutions (e.g., amine coupling; ).
    DFT calculations (referenced in PubChem data, ) support charge distribution patterns .

Advanced Question: How should researchers address contradictions in reported spectral data for this compound?

Answer:

  • Batch variability : Impurities (e.g., residual solvents) may alter NMR shifts. Reproduce synthesis under strict anhydrous conditions ().
  • Isomerism : Check for keto-enol tautomerism in the oxoacetate group, which affects ¹³C NMR peaks (δ 160–180 ppm).
  • Cross-validate : Compare with high-purity standards (e.g., : 98% purity) and databases like EPA DSSTox () .

Advanced Question: What strategies are effective for analyzing by-products in its synthesis?

Answer:

  • LC-MS/MS : Identify low-abundance impurities (e.g., brominated side products from Scheme 60; ).
  • Column chromatography : Separate by-products using silica gel (hexane/ethyl acetate gradients).
  • Kinetic studies : Vary reaction time and temperature to minimize by-product formation (). Purity thresholds for pharmacological applications require <2% impurities ( ) .

Advanced Question: How does the compound’s stability vary under different storage conditions?

Answer:

  • Short-term : Stable at 4°C for weeks ( ).
  • Long-term : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis ( ).
  • Decomposition risks : Exposure to moisture or acidic/basic conditions cleaves the ester group ( ). Accelerated stability testing (40°C/75% RH for 6 months) is recommended for lab-scale batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.